molecular formula C16H13ClN2O3 B2727391 3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide CAS No. 1394802-92-6

3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide

Cat. No.: B2727391
CAS No.: 1394802-92-6
M. Wt: 316.74
InChI Key: JQMCZQLBICJDFG-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide is an organic compound with a complex structure that includes a chloro-methoxyphenyl group, a cyano group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chloro-Methoxyphenyl Intermediate: The starting material, 3-chloro-4-methoxybenzaldehyde, undergoes a reaction with malononitrile in the presence of a base such as sodium ethoxide to form the intermediate 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylic acid.

    Coupling with Furan-2-ylmethylamine: The intermediate is then coupled with furan-2-ylmethylamine under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the furan ring are likely involved in binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylic acid: A precursor in the synthesis of the target compound.

    3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(thiophen-2-yl)methyl]prop-2-enamide: A similar compound with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the furan ring, in particular, may contribute to unique interactions with biological targets compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-21-15-5-4-11(8-14(15)17)7-12(9-18)16(20)19-10-13-3-2-6-22-13/h2-8H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMCZQLBICJDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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